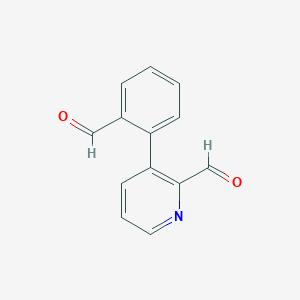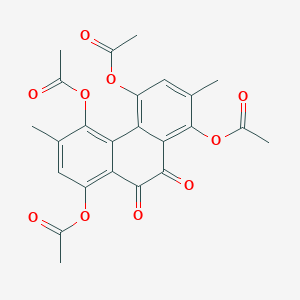
4-Anilino-5-methoxybenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Anilino-5-methoxybenzene-1,2-diol is an organic compound with a complex structure that includes an aniline group, a methoxy group, and two hydroxyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-5-methoxybenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-methoxyphenol followed by reduction to form 4-methoxyaniline. This intermediate can then undergo further reactions to introduce the hydroxyl groups at the 1,2-positions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Anilino-5-methoxybenzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Electrophiles: Such as bromine or nitric acid for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
4-Anilino-5-methoxybenzene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Anilino-5-methoxybenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the aniline and methoxy groups can influence the compound’s electronic properties. These interactions can affect enzyme activity, cellular signaling pathways, and other biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Anilino-5-methoxybenzene-1,2-diol include:
4-Methoxybenzene-1,2-diol: Lacks the aniline group but has similar hydroxyl and methoxy groups.
4-Anilino-1,2-benzenediol: Similar structure but without the methoxy group.
4-Methoxyaniline: Contains the methoxy and aniline groups but lacks the hydroxyl groups.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
66560-39-2 |
|---|---|
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
4-anilino-5-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C13H13NO3/c1-17-13-8-12(16)11(15)7-10(13)14-9-5-3-2-4-6-9/h2-8,14-16H,1H3 |
Clé InChI |
PJFOFMUAIDNVRG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1NC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)





![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)
